1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester
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Overview
Description
1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spirocyclic framework, which includes two oxygen atoms and a piperidine ring. Its molecular formula is C25H42N2O6, and it is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
The synthesis of 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester typically involves multiple steps. One common synthetic route includes the reaction of 1,5-dioxaspiro(5.5)undecane-3,3-dicarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new spirocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester can be compared with similar compounds such as:
3,3-Dimethyl-1,5-dioxaspiro(5.5)undecane: This compound has a similar spirocyclic structure but lacks the piperidine ester groups, resulting in different reactivity and applications.
1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid: This compound is a precursor in the synthesis of the ester derivative and has different chemical properties.
The uniqueness of this compound lies in its combination of spirocyclic and piperidine ester functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
110843-97-5 |
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Molecular Formula |
C29H50N2O6 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate |
InChI |
InChI=1S/C29H50N2O6/c1-24(2)14-20(15-25(3,4)30-24)36-22(32)28(18-34-29(35-19-28)12-10-9-11-13-29)23(33)37-21-16-26(5,6)31-27(7,8)17-21/h20-21,30-31H,9-19H2,1-8H3 |
InChI Key |
HDFZSCWOTBYTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
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